Cas no 2549002-67-5 (3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one)

3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core linked to a methoxypyrimidine-substituted piperidine moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitors due to its ability to engage key binding motifs. The methoxypyrimidine group enhances solubility and bioavailability, while the piperidine spacer contributes to conformational flexibility, optimizing target interactions. The quinazolinone ring system is known for its pharmacological relevance, often associated with antitumor, antimicrobial, or CNS activity. This compound’s balanced lipophilicity and hydrogen-bonding capacity make it a promising candidate for further derivatization in drug discovery.
3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one structure
2549002-67-5 structure
Product Name:3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
CAS No:2549002-67-5
MF:C19H21N5O2
MW:351.402343511581
CID:5313328
PubChem ID:154830133
Update Time:2025-10-19

3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-[[1-(5-Methoxy-2-pyrimidinyl)-4-piperidinyl]methyl]-4(3H)-quinazolinone
    • 3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
    • AKOS040722942
    • 2549002-67-5
    • F6747-6138
    • 3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
    • Inchi: 1S/C19H21N5O2/c1-26-15-10-20-19(21-11-15)23-8-6-14(7-9-23)12-24-13-22-17-5-3-2-4-16(17)18(24)25/h2-5,10-11,13-14H,6-9,12H2,1H3
    • InChI Key: LQCJBVBNVSWYKZ-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N=CN1CC1CCN(C2N=CC(=CN=2)OC)CC1

Computed Properties

  • Exact Mass: 351.16952493g/mol
  • Monoisotopic Mass: 351.16952493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 70.9Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 574.8±60.0 °C(Predicted)
  • pka: 5.21±0.42(Predicted)

3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one Pricemore >>

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Additional information on 3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

A Comprehensive Overview of 3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS No. 2549002-67-5)

The compound 3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one, identified by the CAS registry number 2549002-67-5, represents a significant advancement in the field of organic chemistry and drug discovery. This molecule, with its complex structure and unique properties, has garnered considerable attention from researchers due to its potential applications in various therapeutic areas. The compound's structure, comprising a quinazolinone core and a piperidine ring substituted with a methoxy group on a pyrimidine moiety, offers a platform for exploring novel biological activities and pharmacological profiles.

Recent studies have highlighted the importance of quinazolinone derivatives in medicinal chemistry, particularly their role as kinase inhibitors and potential anti-cancer agents. The integration of a piperidine ring into the structure of this compound introduces additional flexibility and enhances its ability to interact with biological targets. The methoxy group on the pyrimidine ring further modulates the compound's physicochemical properties, such as solubility and bioavailability, which are critical factors in drug design.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed methods such as Suzuki coupling, Stille coupling, and various nucleophilic substitution reactions to construct the molecule's intricate framework. These synthetic strategies not only demonstrate the versatility of modern chemical synthesis but also pave the way for further modifications to optimize the compound's pharmacokinetic properties.

In terms of biological activity, preliminary assays have shown that this compound exhibits promising anti-proliferative effects against various cancer cell lines. Its ability to inhibit key enzymes involved in cell signaling pathways makes it a potential candidate for targeted therapy in oncology. Furthermore, studies have indicated that the compound may possess anti-inflammatory properties, suggesting its potential application in treating chronic inflammatory diseases.

The structural uniqueness of this compound also makes it an interesting subject for computational studies. Molecular docking simulations have revealed that it can effectively bind to several protein targets, including kinases and proteases, providing insights into its mechanism of action. These findings underscore the importance of rational drug design in optimizing the compound's therapeutic potential.

Looking ahead, ongoing research is focused on improving the compound's pharmacokinetic profile through structural modifications. Researchers are exploring strategies such as lipophilic modification and prodrug design to enhance its bioavailability and reduce potential toxicity. Additionally, preclinical studies are being conducted to evaluate its efficacy in animal models of cancer and inflammation.

In conclusion, 3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS No. 2549002-67-5) stands as a testament to the progress in medicinal chemistry and drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable lead compound for developing novel therapeutic agents. As research continues to unfold, this compound holds the potential to make significant contributions to the field of oncology and beyond.

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